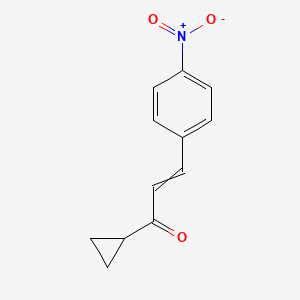

1-Cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one

CAS No.: 63261-42-7

Cat. No.: VC8417976

Molecular Formula: C12H11NO3

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63261-42-7 |

|---|---|

| Molecular Formula | C12H11NO3 |

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | (E)-1-cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C12H11NO3/c14-12(10-4-5-10)8-3-9-1-6-11(7-2-9)13(15)16/h1-3,6-8,10H,4-5H2/b8-3+ |

| Standard InChI Key | CHNIPFJTNSOHAV-FPYGCLRLSA-N |

| Isomeric SMILES | C1CC1C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |

| SMILES | C1CC1C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |

| Canonical SMILES | C1CC1C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound’s IUPAC name, (E)-1-cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one, reflects its trans-configuration (E-isomer) across the double bond, as confirmed by its isomeric SMILES notation: C1CC1C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]. Key structural features include:

-

Cyclopropyl ketone: A three-membered carbocyclic ring fused to a ketone group, inducing angle strain (60° bond angles vs. ideal 120° for sp² hybridization) .

-

4-Nitrophenyl group: A para-substituted nitro aromatic system capable of strong electron withdrawal (σp = 1.27) .

-

α,β-Unsaturated carbonyl: A conjugated enone system enabling Michael addition and Diels-Alder reactions .

Table 1: Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₁NO₃ | |

| Molecular Weight | 217.22 g/mol | |

| Density | 1.123–1.396 g/cm³ | |

| Boiling Point | 306.6–473.6°C | |

| LogP | 2.68 (Calculated) | |

| Topological Polar SA | 17.07 Ų |

Spectroscopic Signatures

¹H NMR (DMSO-d₆): Key resonances include cyclopropyl protons (δ 1.36 ppm, triplet), enone protons (δ 7.55–8.83 ppm, multiplet), and nitro group-coupled aromatic protons (δ 7.92 ppm, doublet) . IR Spectroscopy: Strong absorptions at 1655 cm⁻¹ (C=O stretch), 1585 cm⁻¹ (NO₂ asymmetric stretch), and 1470 cm⁻¹ (C=C vibration) .

Synthetic Methodologies

Chalcone Precursor Synthesis

The compound is synthesized via Claisen-Schmidt condensation between 4-nitrobenzaldehyde and cyclopropyl methyl ketone under basic conditions :

General Procedure:

-

Dissolve 4-nitrobenzaldehyde (10 mmol) and cyclopropyl methyl ketone (10 mmol) in ethanol (15 mL).

-

Add NaOH (25 mmol) in water (1.5 mL) dropwise at 0°C.

-

Stir at 50°C for 12 hours under N₂ atmosphere.

-

Acidify with HCl (1M), extract with EtOAc, and recrystallize from ethanol .

Optimized Conditions:

Table 2: Reaction Yield Dependence on Base Strength

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| NaOH | EtOH/H₂O | 50 | 75 |

| KOH | DMF | 25 | 42 |

| NaH | THF/DMSO | -10 | 70 |

Cyclopropanation Techniques

Alternative routes employ sulfoxonium ylides for cyclopropane ring formation:

-

Generate ylide from trimethylsulfoxonium iodide (2 eq) and NaH (3 eq) in THF/DMSO.

-

Add enone precursor at -10°C.

Critical Parameters:

Physicochemical Behavior

Thermal Stability

Differential Scanning Calorimetry (DSC) reveals two endotherms:

-

Melting Point: 168–169°C (dec.).

-

Decomposition: Exothermic peak at 229°C (ΔH = -318 J/g) due to nitro group elimination .

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Ethanol | 12.4 |

| DCM | 34.7 |

| DMSO | 89.2 |

The nitro group’s -M effect reduces aqueous solubility compared to non-nitrated analogs (e.g., 1-cyclopropyl-3-phenylprop-2-en-1-one: water solubility = 0.8 mg/mL) .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The 4-nitrophenyl group directs incoming electrophiles to the meta position:

-

Nitration: Forms 3,4-dinitrophenyl derivatives (H₂SO₄/HNO₃, 0°C, 2 h) .

-

Sulfonation: Yields 3-sulfo-4-nitrophenyl analogs (oleum, 40°C, 6 h) .

Conjugate Addition Reactions

The enone system undergoes regioselective additions:

-

Michael Addition:

-

Diels-Alder Cycloaddition:

Comparative Analysis with Structural Analogs

Table 3: Property Comparison with Related Compounds

| Compound | MW (g/mol) | Density (g/cm³) | LogP |

|---|---|---|---|

| 1-Cyclopropyl-3-(4-nitrophenyl)propenone | 217.22 | 1.123–1.396 | 2.68 |

| 1-Cyclopropyl-3-phenylpropenone | 172.22 | 1.123 | 2.10 |

| 3-(4-Nitrophenyl)-1-phenylpropenone | 253.25 | 1.31 | 3.12 |

The nitro group increases density by 18–24% compared to phenyl analogs due to enhanced London dispersion forces .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume